molecular formula C10H11N3O B135910 N-[(6-cyanopyridin-2-yl)methyl]propanamide CAS No. 135450-34-9

N-[(6-cyanopyridin-2-yl)methyl]propanamide

Katalognummer: B135910
CAS-Nummer: 135450-34-9
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: FIKTVAHTIUHTHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(6-cyanopyridin-2-yl)methyl]propanamide is a chemical compound with the molecular formula C10H11N3O It is characterized by the presence of a cyanopyridine moiety attached to a propionamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyanopyridin-2-yl)methyl]propanamide typically involves the reaction of 6-cyanopyridine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(6-cyanopyridin-2-yl)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyanopyridine moiety can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major product depends on the nucleophile used; for example, methoxy derivatives when using sodium methoxide.

Wissenschaftliche Forschungsanwendungen

N-[(6-cyanopyridin-2-yl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-[(6-cyanopyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The cyanopyridine moiety can interact with enzymes and receptors, modulating their activity. The propionamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to changes in cellular pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(6-chloropyridin-2-yl)methyl)propionamide
  • N-(6-methylpyridin-2-yl)methyl)propionamide
  • N-(6-aminopyridin-2-yl)methyl)propionamide

Uniqueness

N-[(6-cyanopyridin-2-yl)methyl]propanamide is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical and biological properties. The cyanogroup enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications.

Eigenschaften

CAS-Nummer

135450-34-9

Molekularformel

C10H11N3O

Molekulargewicht

189.21 g/mol

IUPAC-Name

N-[(6-cyanopyridin-2-yl)methyl]propanamide

InChI

InChI=1S/C10H11N3O/c1-2-10(14)12-7-9-5-3-4-8(6-11)13-9/h3-5H,2,7H2,1H3,(H,12,14)

InChI-Schlüssel

FIKTVAHTIUHTHB-UHFFFAOYSA-N

SMILES

CCC(=O)NCC1=NC(=CC=C1)C#N

Kanonische SMILES

CCC(=O)NCC1=NC(=CC=C1)C#N

Synonyme

Propanamide, N-[(6-cyano-2-pyridinyl)methyl]-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.